molecular formula C7H13NO3 B172991 (R)-Methyl 2-(morpholin-3-yl)acetate CAS No. 1217976-31-2

(R)-Methyl 2-(morpholin-3-yl)acetate

Cat. No.: B172991
CAS No.: 1217976-31-2
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-ZCFIWIBFSA-N
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Description

®-Methyl 2-(morpholin-3-yl)acetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

The synthesis of ®-Methyl 2-(morpholin-3-yl)acetate typically involves the reaction of morpholine derivatives with methyl acetate. One common method involves the coupling of morpholine with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation or enzymatic synthesis to achieve higher yields and purity. These methods often require specialized equipment and conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

®-Methyl 2-(morpholin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.

Scientific Research Applications

®-Methyl 2-(morpholin-3-yl)acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor agonists or antagonists.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(morpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

®-Methyl 2-(morpholin-3-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(morpholin-4-yl)acetate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.

    Ethyl 2-(morpholin-3-yl)acetate: This compound has an ethyl ester group instead of a methyl ester group, leading to different chemical and physical properties.

    Methyl 2-(piperidin-3-yl)acetate: This compound has a piperidine ring instead of a morpholine ring, resulting in different biological activity and applications.

The uniqueness of ®-Methyl 2-(morpholin-3-yl)acetate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3R)-morpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649687
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217976-31-2
Record name Methyl [(3R)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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